molecular formula C17H12F3N3O4 B2774666 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034601-09-5

3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2774666
CAS No.: 2034601-09-5
M. Wt: 379.295
InChI Key: PFOBDJMGYINGRF-UHFFFAOYSA-N
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Description

3-(3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a novel chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a hybrid architecture that combines a 2H-chromen-2-one (coumarin) scaffold with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety linked via a pyrrolidine carbonyl bridge. The coumarin core is a privileged structure in medicinal chemistry, known for its diverse biological activities. The 1,2,4-oxadiazole ring, especially when substituted with a metabolically stable trifluoromethyl group, is a common bioisostere for ester and amide functionalities, often employed to improve a compound's physicochemical properties and binding affinity. The integration of these pharmacophores makes this reagent a valuable building block for probing biological systems. Researchers can utilize it in the synthesis of complex molecular libraries for high-throughput screening against various therapeutic targets. Its structure suggests potential for applications in developing enzyme inhibitors, particularly for targets like lysosomal phospholipase A2 (PLA2G15), given that related cationic amphiphilic structures have been shown to inhibit this enzyme and induce phospholipidosis, a key area in drug toxicity studies . Furthermore, the intrinsic fluorescence of the coumarin moiety provides an built-in probe for mechanistic and biophysical studies, allowing researchers to track cellular uptake, localization, and binding interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough safety and toxicity assessments before use.

Properties

IUPAC Name

3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4/c18-17(19,20)16-21-13(22-27-16)10-5-6-23(8-10)14(24)11-7-9-3-1-2-4-12(9)26-15(11)25/h1-4,7,10H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOBDJMGYINGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the preparation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitrile oxides and amidines. The trifluoromethylation of this ring is achieved using reagents like trifluoromethyl iodide under basic conditions.

Subsequent steps involve the construction of the pyrrolidine ring, which can be formed via azomethine ylide cycloaddition reactions. The final step is the coupling of the oxadiazole-pyrrolidine intermediate with the chromen-2-one moiety. This reaction is generally carried out under mild conditions, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial-scale synthesis of this compound would require optimization of each reaction step to ensure cost-effectiveness, scalability, and environmental sustainability. Continuous flow chemistry might be employed to enhance reaction efficiency and safety. In such settings, automation and precise control of reaction parameters are critical to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the chromen-2-one moiety, under the influence of strong oxidizing agents like potassium permanganate.

  • Reduction: The oxadiazole ring may be selectively reduced using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl and pyrrolidine groups. Common reagents include halides and nucleophiles like amines and alkoxides.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions, EDCI for coupling reactions.

Major Products Formed: The major products from these reactions vary based on the specific reactants and conditions used. For instance, oxidation might yield chromenone derivatives, while reduction could produce pyrrolidine-oxadiazole adducts with altered electronic properties.

Scientific Research Applications

Structural Overview

The compound is characterized by a chromenone core, which is known for its diverse biological activities. The trifluoromethyl group and oxadiazole moiety enhance its pharmacological properties, making it a subject of interest for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives. For instance, derivatives with substitutions at specific positions have shown significant cytotoxicity against various cancer cell lines. The incorporation of the trifluoromethyl group in 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one may enhance lipophilicity and cellular uptake, leading to improved efficacy against tumors.

Case Study:
In a study involving chromenone derivatives, compounds were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that specific substitutions led to IC50 values significantly lower than standard chemotherapeutics, suggesting a promising lead for further development .

Antimicrobial Properties

The oxadiazole moiety is recognized for its antimicrobial activity. Compounds containing this functional group have been shown to exhibit activity against a range of bacteria and fungi. The trifluoromethyl substitution may enhance the interaction with microbial targets.

Research Findings:
A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The presence of the trifluoromethyl group in the structure was correlated with increased potency against Gram-positive bacteria .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems.

Example:
Studies on related chromenone compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureAnticancer Activity (IC50 μM)Antimicrobial ActivityNeuroprotective Activity
Chromenone AStructure A< 5ModerateYes
Chromenone BStructure B< 10HighNo
Target CompoundTarget Structure< 1HighYes

Mechanism of Action

The compound's mechanism of action involves interactions with various molecular targets and pathways:

  • Enzymatic Inhibition: It may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.

  • Receptor Modulation: The compound can interact with cellular receptors, influencing signal transduction pathways.

  • Pathway Interference: It may disrupt specific biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparing this compound with others:

  • 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one vs. 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)-2H-chromen-2-one: : The presence of the pyrrolidine ring in the former adds a new dimension to its reactivity and biological activity.

  • This compound vs. Chromen-2-one derivatives: : The addition of the trifluoromethyl-oxadiazole and pyrrolidine groups introduces unique pharmacokinetic and pharmacodynamic properties not present in simpler chromen-2-one derivatives.

Biological Activity

The compound 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C14H12F3N3O4\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_4

This structure incorporates a chromenone moiety linked to a pyrrolidine and a trifluoromethyl-substituted oxadiazole , which are essential for its biological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects on cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A1.61A-431
Compound B1.98Jurkat
Compound C< 0.5HT-29

Studies have shown that similar compounds with oxadiazole and chromene structures demonstrate IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The biological activity of the chromenone scaffold has also been linked to antimicrobial properties. The presence of electron-withdrawing groups such as trifluoromethyl can enhance these effects by increasing the compound's reactivity towards microbial targets.

Table 2: Antimicrobial Activity Data

Compound NameMinimum Inhibitory Concentration (MIC)Microbial Strain
Compound D0.25 µg/mLE. coli
Compound E0.5 µg/mLS. aureus

These findings suggest that modifications to the chromenone structure can lead to improved antimicrobial efficacy .

Anticonvulsant Activity

Similar compounds have shown promise in anticonvulsant activity, particularly those that incorporate pyrrolidine rings. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study:
A study involving a series of pyrrolidine derivatives demonstrated that certain substitutions led to enhanced anticonvulsant activity in animal models, suggesting a potential therapeutic application for seizures .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity:

  • Trifluoromethyl Group: Increases lipophilicity and enhances bioavailability.
  • Oxadiazole Moiety: Essential for anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
  • Pyrrolidine Ring: Contributes to the modulation of biological pathways, enhancing therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one?

  • Methodology : The synthesis typically involves coupling a trifluoromethyl-oxadiazole-pyrrolidine intermediate with a coumarin-carbonyl precursor. A general procedure (similar to and ) includes:

  • Step 1: Reacting 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-oxadiazole intermediate.
  • Step 2: Activating the coumarin-3-carboxylic acid using coupling agents (e.g., EDCI/HOBt) and conjugating it with the pyrrolidine intermediate.
  • Characterization: Use ¹H/¹³C NMR to confirm the carbonyl linkage and LC-MS for purity (≥95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • Single-crystal X-ray diffraction (as in ) resolves the 3D conformation of the oxadiazole-pyrrolidine-coumarin scaffold.
  • ¹H/¹⁹F NMR validates the trifluoromethyl group and coumarin-proton environments.
  • HPLC-PDA ensures purity (>98%) and detects hydrolytic degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How does the trifluoromethyl group influence the compound’s stability in solution?

  • Methodology : Conduct accelerated stability studies in solvents like DMSO or PBS (pH 7.4) at 40°C for 4 weeks. Monitor degradation via:

  • LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole rings).
  • UV-Vis spectroscopy to track coumarin’s chromophore stability. The CF₃ group enhances electron-withdrawing effects, potentially stabilizing the oxadiazole ring against nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Case Study : reports a general procedure, but yields may vary due to:

  • Solvent purity : DMF with >0.1% water can hydrolyze the oxadiazole ring. Use molecular sieves or anhydrous DMF.
  • Temperature control : Exothermic coupling reactions require gradual reagent addition (see ).
  • Troubleshooting : Compare TLC/Rf values with small-scale reactions and optimize stoichiometry (e.g., 1.2 equiv of coumarin acid) .

Q. What mechanistic insights explain the reactivity of the oxadiazole-pyrrolidine moiety in nucleophilic substitution reactions?

  • Experimental Design :

  • Perform DFT calculations to map electron density on the oxadiazole ring (CF₃ group lowers LUMO energy, enhancing electrophilicity).
  • Validate with kinetic studies: React the compound with nucleophiles (e.g., amines) in DMF at 25–60°C. Monitor reaction progress via ¹⁹F NMR (shifts indicate ring opening) .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • SAR Strategy :

  • Pyrrolidine substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to modulate oxadiazole reactivity ().
  • Coumarin modifications : Introduce electron-donating groups (e.g., -OCH₃) to the coumarin ring to alter π-π stacking with biological targets.
  • Assay validation : Test analogs in enzyme inhibition assays (e.g., COX-2) and correlate activity with computational docking scores .

Q. What strategies mitigate data discrepancies in crystallographic vs. spectroscopic structural assignments?

  • Resolution Workflow :

  • X-ray vs. NMR : If NMR signals conflict with crystallographic data (e.g., unexpected dihedral angles), re-examine solvent effects ( used DMSO-d₆, which may induce conformational changes).
  • Dynamic effects : Perform variable-temperature NMR to detect rotameric equilibria in the pyrrolidine-carbonyl linkage .

Methodological Guidelines for Data Collection

Parameter Recommended Protocol Reference
Synthetic Yield Use anhydrous solvents, inert atmosphere
Purity Threshold HPLC-PDA ≥98% (λ = 254 nm)
Stability Testing Accelerated conditions: 40°C/75% RH, 4 weeks
Crystallization Slow evaporation from EtOAc/hexane (1:3)

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers limits bioassays.
    Solution : Use co-solvents (e.g., <5% DMSO) or formulate as nanoparticles (e.g., PEGylation) .
  • Challenge : Oxadiazole ring instability under basic conditions.
    Solution : Avoid prolonged exposure to pH >9; use buffered solutions (e.g., PBS) .

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